molecular formula C17H16N2O3 B11270125 N-(3,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(3,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B11270125
M. Wt: 296.32 g/mol
InChI Key: WDJQLJMQTZKLRU-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxazole ring fused with an acetamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Acylation Reaction: The benzoxazole intermediate is then subjected to an acylation reaction with 3,5-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can be compared with similar compounds such as:

    N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)PROPIONAMIDE: Differing by the length of the acyl chain.

    N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)BUTYRAMIDE: Featuring a longer acyl chain.

    N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)BENZAMIDE: Containing a benzoyl group instead of an acetamide group.

The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-7-12(2)9-13(8-11)18-16(20)10-19-14-5-3-4-6-15(14)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

WDJQLJMQTZKLRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3OC2=O)C

Origin of Product

United States

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